4-(Tert-butyl)phenyl 2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether
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Description
4-(Tert-butyl)phenyl 2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether is a useful research compound. Its molecular formula is C26H30N2OS and its molecular weight is 418.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
One area of research involves the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, which are prepared under palladium-catalyzed Buchwald–Hartwig coupling reactions. These compounds, including derivatives similar to the mentioned ether, have shown potential cytotoxicity against certain cancer cell lines, indicating their importance in the development of anticancer agents (Nowak et al., 2015).
Material Science Applications
In the field of materials science, derivatives of the mentioned compound have been used to synthesize novel aromatic polyhydrazides and poly(amide–hydrazide)s based on bis(ether benzoic acid)s. These materials are amorphous, readily soluble in polar solvents, and can be cast into transparent, flexible films. They exhibit high thermal stability and are potential candidates for high-performance polymer applications (Hsiao et al., 1999).
Photocatalytic Properties
Research into coordination complexes prepared for the degradation of organic dyes has utilized ether-bridged dicarboxylic acids, demonstrating the potential of these complexes in environmental remediation through photocatalysis. Such studies highlight the importance of structural design in enhancing photocatalytic activity (Lu et al., 2021).
Organic Synthesis
The tert-butyl group's reactivity has been explored in organic synthesis, including its role in facilitating the formation of 3-alkylated quinolines from N-propargylamines via cascade radical addition/cyclization reactions. This showcases the utility of tert-butyl-substituted compounds in developing new synthetic methodologies (Chen et al., 2018).
Properties
IUPAC Name |
4-(4-tert-butylphenoxy)-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2OS/c1-18-9-11-19(12-10-18)17-30-25-27-23-8-6-5-7-22(23)24(28-25)29-21-15-13-20(14-16-21)26(2,3)4/h9-16H,5-8,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQTVMYQADZXRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)OC4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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